N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-Allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bromine substituent at position 6, a methoxy group at position 8, and an allyl-functionalized carboxamide at position 3. Coumarins and their analogues are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound is derived from its parent carboxylic acid, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 119686-34-9, molecular formula: C₁₁H₇BrO₅), via amidation with allylamine .
Properties
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-3-4-16-13(17)10-6-8-5-9(15)7-11(19-2)12(8)20-14(10)18/h3,5-7H,1,4H2,2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMEYAIDXMSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Amidation: The brominated intermediate is then reacted with allylamine to form the corresponding amide. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the allyl group, to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of epoxides or alcohols from the allyl group.
Reduction: Formation of alkanes or alcohols from the allyl group.
Hydrolysis: Formation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and allylamine.
Scientific Research Applications
N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as pancreatic lipase, which is relevant for obesity treatment.
Pharmacology: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of dietary fats . The compound’s structure allows it to form stable interactions with key amino acids in the enzyme’s active site, thereby inhibiting its activity.
Comparison with Similar Compounds
Table 1: Carboxamide Substituent Variations
*Calculated based on parent acid and substituent contributions.
Key Findings :
- The allyl group introduces a reactive alkene moiety, enabling further functionalization (e.g., Michael additions or polymer grafting) .
- 2-Methoxyethyl and tetrahydrofuran-2-ylmethyl substituents improve solubility in polar solvents, critical for pharmaceutical formulations .
Halogenation Effects: Bromine vs. Chlorine
Halogen substitution at position 6 significantly alters electronic and steric properties.
Table 2: Halogen-Substituted Analogues
Key Findings :
- Bromine increases molecular polarizability and van der Waals interactions, favoring interactions with hydrophobic enzyme pockets .
- Chlorine offers a smaller atomic radius, reducing steric clashes in tightly packed biological environments .
Core Modifications: Coumarin vs. Aza-Coumarin
Replacing the coumarin oxygen with nitrogen generates aza-coumarins, altering electronic properties.
Table 3: Core Structure Comparisons
Q & A
How can researchers optimize the synthesis of N-allyl-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide to improve yield and purity?
Basic Question
Methodological Answer:
Synthesis typically involves multi-step reactions, including bromination, allylation, and carboxamide formation. Key considerations:
- Reagent Selection : Use potassium permanganate for controlled oxidation and sodium borohydride for selective reduction steps .
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates for carboxamide coupling .
- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) followed by recrystallization in ethanol to isolate high-purity crystals .
What advanced techniques are recommended for structural characterization of this compound?
Basic Question
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement, especially for resolving bromine-heavy atom effects. Data collection at 294 K with a Bruker SMART CCD diffractometer ensures accuracy .
- NMR Analysis : H and C NMR in DMSO-d to identify methoxy ( ~3.8 ppm), allyl ( 5.2–5.8 ppm), and carboxamide ( ~8.1 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: 394.05 m/z) confirms molecular formula (CHBrNO) .
How should researchers design experiments to evaluate its potential anti-cancer activity?
Advanced Question
Methodological Answer:
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC values with structurally similar coumarins like 7-hydroxycoumarin (known anti-tumor agent) .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction and Western blotting for caspase-3 activation .
- Control Experiments : Include positive controls (e.g., doxorubicin) and evaluate toxicity on non-cancerous cells (e.g., HEK293) .
What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
Advanced Question
Methodological Answer:
- Heavy Atom Effects : Bromine’s high electron density causes absorption errors. Apply multi-scan absorption corrections (SADABS) during data processing .
- Disorder Handling : For flexible allyl groups, use PART instructions in SHELXL to model alternative conformations .
- Validation : Check R (<5%) and data-to-parameter ratio (>10:1) to ensure refinement robustness .
How do substituents (bromo, methoxy, allyl) influence structure-activity relationships (SAR)?
Advanced Question
Methodological Answer:
- Bromo Group : Enhances electrophilicity and binding to kinase ATP pockets (e.g., EGFR inhibition). Compare with non-brominated analogs (lower IC) .
- Methoxy Group : Improves solubility and membrane permeability. Replace with hydroxyl groups to assess polarity effects .
- Allyl Group : Modulate steric bulk; substitute with methyl or phenyl to study hydrophobic interactions .
How should contradictory biological data (e.g., variable IC50_{50}50 values across studies) be analyzed?
Advanced Question
Methodological Answer:
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) .
- Metabolic Stability : Test compound stability in cell media (e.g., HPLC monitoring) to rule out degradation artifacts .
- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05) to confirm reproducibility across triplicate experiments .
What strategies improve solubility for in vivo studies?
Basic Question
Methodological Answer:
- Co-solvent Systems : Use 10% DMSO in PBS (pH 7.4) for intravenous administration .
- Prodrug Design : Synthesize phosphate esters of the carboxamide group to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
How is thermal stability assessed, and what decomposition products form?
Advanced Question
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N. Decomposition onset ~220°C, with mass loss corresponding to CO and Br release .
- DSC : Endothermic peak at 185°C (melting) followed by exothermic degradation .
- GC-MS : Identify volatile fragments (e.g., allyl bromide, methoxybenzene) post-decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
